molecular formula C33H44NOPS B13643114 (R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13643114
M. Wt: 533.7 g/mol
InChI Key: MCSYWJVKLCHPNB-XRRNFBIGSA-N
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Description

®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a naphthalene ring, a dicyclohexylphosphanyl group, and a sulfinamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the dicyclohexylphosphanyl group, and the attachment of the sulfinamide moiety. Key steps may include:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The dicyclohexylphosphanyl group can coordinate with metal centers, facilitating catalytic reactions. The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide apart is its unique combination of a naphthalene ring, a dicyclohexylphosphanyl group, and a sulfinamide moiety. This combination provides a versatile platform for various applications in catalysis, drug development, and material science .

Properties

Molecular Formula

C33H44NOPS

Molecular Weight

533.7 g/mol

IUPAC Name

N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h10-15,20-24,28-29,32,34H,4-9,16-19H2,1-3H3/t32-,37?/m0/s1

InChI Key

MCSYWJVKLCHPNB-XRRNFBIGSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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